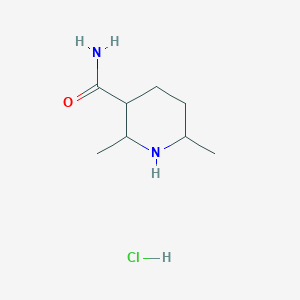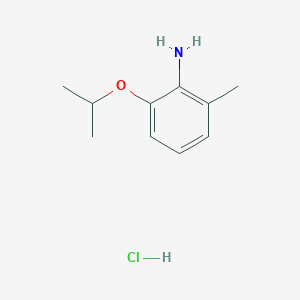
N-(4-fluorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-fluorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss similar quinoline derivatives, which are of interest due to their diverse pharmacological properties, including antiproliferative activities .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was achieved by reacting ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using Sonogashira cross-coupling, which indicates the versatility of synthetic methods available for such compounds . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, computational methods like DFT calculations can be used to predict vibrational wavenumbers, as seen in the study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, which also provides insights into the molecular electrostatic potential and frontier molecular orbitals . These techniques could be applied to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be influenced by their structural features. For example, the study of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines explored structural effects on reactivity . The presence of different substituents on the quinoline core can significantly affect the chemical behavior of these compounds, which is an important consideration when studying "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For instance, the nonlinear optical properties of certain quinoline derivatives have been investigated, revealing potential applications in materials science . The antiproliferative activities of some quinoline derivatives against various human cancer cell lines have also been documented, highlighting their potential as therapeutic agents . These properties are likely to be relevant for "this compound" and can be studied using similar experimental and computational approaches.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research into similar compounds has focused on their structural aspects and properties, particularly in the formation of salt and inclusion compounds. For example, studies on amide-containing isoquinoline derivatives have explored their ability to form gels and crystalline salts upon treatment with mineral acids, as well as their interactions with host molecules leading to enhanced fluorescence emissions. These structural insights are crucial for understanding the chemical behavior and potential applications of N-(4-fluorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in various domains, including materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Evaluation
The synthesis and evaluation of compounds bearing structural similarities to this compound have been extensively studied. These studies have led to the development of new synthetic methods and the assessment of biological potentials, such as antimicrobial, anticancer, and analgesic activities. For instance, the creation of novel quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of compounds within this chemical class (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antimicrobial and Anticancer Activities
Research into compounds with functionalities similar to this compound has also covered their antimicrobial and anticancer properties. For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, providing insights into the design and development of new anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-6-12-19(13-7-16)32(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRZYZVVXIDZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)
![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)
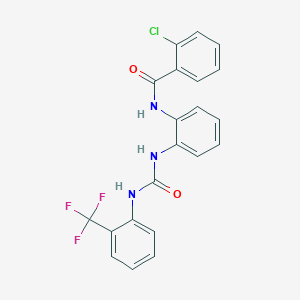

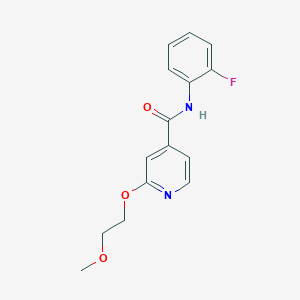
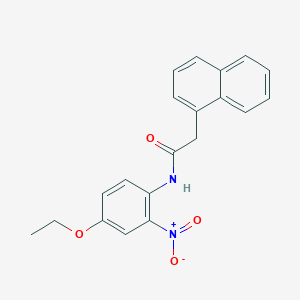
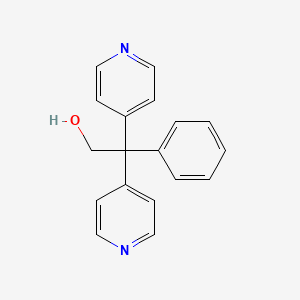
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
